Product packaging for 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid(Cat. No.:CAS No. 220462-24-8)

4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B3023129
CAS No.: 220462-24-8
M. Wt: 202.21 g/mol
InChI Key: UVCLOJFIHCHOLB-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-pyrazol-1-yl)benzoic acid (CAS 220462-24-8) is a valuable chemical building block in medicinal chemistry and organic synthesis. This compound features a benzoic acid scaffold linked to a 4-methylpyrazole ring, making it a versatile precursor for the development of novel bioactive molecules. Its primary research application is in the design and synthesis of new antimicrobial agents . Pyrazole-benzoic acid derivatives have demonstrated significant potential in combating antibiotic-resistant bacteria, with studies showing potent activity against Gram-positive pathogens such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the Gram-negative bacterium Acinetobacter baumannii . Some closely related analogues in this chemical family have exhibited minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL, highlighting the promise of this scaffold in addressing the global challenge of microbial resistance . Further research into 4-substituted pyrazole benzoic acids explores their efficacy against clinical isolates of Enterococcus faecium and their ability to inhibit and destroy bacterial biofilms, which are a major cause of persistent infections . With a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol, this compound is a key intermediate for constructing more complex molecular architectures through reactions at its carboxylic acid functional group . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B3023129 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid CAS No. 220462-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-6-12-13(7-8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCLOJFIHCHOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Methyl 1h Pyrazol 1 Yl Benzoic Acid and Its Advanced Precursors

Strategies for Constructing the 1H-Pyrazole Ring System

The formation of the 1H-pyrazole ring is a foundational step in the synthesis of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid. Various strategies have been developed to construct this heterocyclic system, often involving cyclization reactions and subsequent formylation.

Cyclization Reactions Involving 4-Hydrazinobenzoic Acid

A common and effective method for synthesizing the pyrazole (B372694) ring involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. In the context of this compound, 4-hydrazinobenzoic acid serves as a key precursor.

The synthesis typically begins with the reaction of 4-hydrazinobenzoic acid with a suitable diketone or a related species that can generate a 1,3-dielectrophilic intermediate. For the introduction of a methyl group at the 4-position of the pyrazole ring, a β-ketoaldehyde or a related synthon is often employed. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

One reported pathway involves the reaction of 4-hydrazinobenzoic acid with 2-acetonaphthalene in ethanol, which, upon refluxing, leads to the formation of a hydrazone derivative. nih.gov This intermediate can then be further reacted to form the pyrazole ring system. While this example leads to a different substituent at the 3-position, the underlying principle of hydrazone formation and subsequent cyclization is a cornerstone of pyrazole synthesis.

The versatility of this approach allows for the introduction of various substituents on the pyrazole ring by choosing the appropriate carbonyl-containing starting material.

Vilsmeier-Haack Formylation in Pyrazole-Benzoic Acid Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. nih.govmdpi.com This reaction utilizes the Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyrazole ring. nih.gov

In the synthesis of pyrazole-benzoic acid derivatives, the Vilsmeier-Haack reaction can be employed in a one-pot cyclization and formylation process. Starting from a hydrazone precursor, the Vilsmeier reagent can facilitate the closure of the pyrazole ring and concurrently introduce a formyl group at the 4-position. nih.govnih.gov This is a highly efficient method for producing 4-formylpyrazole derivatives. researchgate.net

For instance, a hydrazone derived from 4-hydrazinobenzoic acid can be treated with the Vilsmeier reagent (POCl₃/DMF) to yield a 4-formyl-1-(4-carboxyphenyl)-1H-pyrazole derivative. nih.gov The reaction proceeds through the formation of an electrophilic iminium species from the Vilsmeier reagent, which is then attacked by the electron-rich hydrazone, leading to cyclization and subsequent formylation. nih.govstackexchange.com The resulting aldehyde is a versatile intermediate for further synthetic transformations.

The general mechanism for the formylation of a pyrazole ring using the Vilsmeier-Haack reagent is outlined below:

Generation of the electrophilic Vilsmeier reagent (iminium salt).

Electrophilic attack of the pyrazole ring on the Vilsmeier reagent.

Formation of a stable intermediate.

Hydrolysis to yield the 4-formylpyrazole. nih.gov

Functionalization Approaches at the Benzoic Acid Moiety

The benzoic acid moiety of this compound provides a handle for a wide range of chemical modifications. The carboxylic acid group can be converted into various other functional groups, allowing for the synthesis of a diverse library of derivatives.

Common functionalization strategies include:

Esterification: The carboxylic acid can be readily converted to an ester by reaction with an alcohol under acidic conditions or by using coupling agents.

Amidation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) affords the corresponding amides. This is a widely used method to attach various molecular fragments.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acid chloride, which can then be used to form esters, amides, and other acyl derivatives.

These functionalization reactions are standard transformations in organic synthesis and allow for the systematic modification of the benzoic acid portion of the molecule to explore structure-activity relationships in various applications.

Preparation of Functionalized this compound Derivatives for Chemical Synthesis

The preparation of functionalized derivatives of this compound is crucial for their application in areas such as medicinal chemistry and materials science. These derivatives often serve as key building blocks for the synthesis of more complex molecules.

A notable application is in the synthesis of compounds with potential biological activity. For example, derivatives of 4-[4-formyl-3-(aryl)pyrazol-1-yl]benzoic acid have been synthesized and evaluated as potent growth inhibitors of drug-resistant bacteria. nih.govacs.org The synthetic route to these compounds often involves the initial construction of the pyrazole-benzoic acid core, followed by further modifications.

One common strategy involves the synthesis of a 4-formylpyrazole derivative, which then serves as a versatile intermediate. acs.org This aldehyde can undergo various reactions, such as:

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form an aminomethyl group. mdpi.commdpi.com

Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

Condensation Reactions: Reaction with hydrazines or other nucleophiles to form hydrazones and other derivatives. acs.org

The following table provides examples of functionalized derivatives and their synthetic precursors:

DerivativePrecursorReagents and ConditionsReference
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives4-[4-Formyl-3-phenyl-pyrazol-1-yl]benzoic acidVarious anilines, NaBH(OAc)₃, DCE mdpi.com
4-[4-[(E)-[(4-Bromophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid4-[4-Formyl-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid4-Bromophenylhydrazine acs.org
4-(4-Bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride1-(4-Bromophenyl)-5-chloro-3-methyl-1H-pyrazoleChlorosulfonic acid mdpi.com

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For instance, in similar pyrazole-substituted benzoic acid derivatives, the aromatic protons of the benzene (B151609) ring typically appear as two distinct doublets in the downfield region of the ¹H NMR spectrum, characteristic of a 1,4-disubstituted pattern. The pyrazole (B372694) ring protons and the methyl group protons would exhibit singlets at chemical shifts indicative of their respective electronic environments. The acidic proton of the carboxylic acid group is expected to be a broad singlet, often exchangeable with deuterium (B1214612) oxide.

In the ¹³C NMR spectrum, distinct signals would be observed for the carboxyl carbon, the quaternary carbons of the benzene and pyrazole rings, the protonated carbons of both rings, and the methyl carbon. The chemical shifts of these carbons provide crucial information about the electronic structure of the molecule. For example, data for 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic Acid shows the carboxyl carbon at approximately 166.9 ppm and various aromatic and pyrazole carbons between 115 and 152 ppm. nih.gov Similarly, in 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid, the carboxyl carbons are observed around 172 ppm. mdpi.com

Table 1: Expected ¹H and ¹³C NMR Data for 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid based on Analogous Structures

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyrazole-HSinglet~110-140
Pyrazole-HSinglet~110-140
Benzoic Acid-H (ortho to COOH)Doublet~130-135
Benzoic Acid-H (ortho to Pyrazole)Doublet~120-125
Pyrazole-CH₃Singlet~10-15
COOHBroad Singlet~165-175
Pyrazole-C (quaternary)-~140-150
Pyrazole-C (quaternary, with CH₃)-~120-130
Benzoic Acid-C (quaternary, with COOH)-~125-130
Benzoic Acid-C (quaternary, with Pyrazole)-~140-145

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Infrared (IR) and Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Confirmation

Infrared (IR) spectroscopy provides a characteristic "fingerprint" of a molecule by identifying its functional groups based on their vibrational frequencies. For this compound, the IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A sharp, intense peak around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration. mdpi.comresearchgate.net Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The presence of the pyrazole ring would be confirmed by its characteristic ring stretching and bending vibrations. For comparison, the IR spectrum of 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid shows a strong C=O stretch at 1700 cm⁻¹ and aromatic C=C stretching at 1600 cm⁻¹. mdpi.com

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₀N₂O₂), the expected exact mass is 202.0742 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. The fragmentation pattern in the mass spectrum would likely show the loss of the carboxylic acid group and cleavage of the bond between the pyrazole and benzoic acid rings, providing further structural confirmation. While experimental mass spectra for the title compound are not available in the provided sources, data for related compounds like 4-methylbenzoic acid shows a clear molecular ion peak followed by fragmentation corresponding to the loss of the hydroxyl and then the carbonyl group. nist.gov

Table 2: Predicted and Analogous Spectroscopic Data for this compound

Spectroscopic Technique Functional Group/Fragment Expected/Analogous Absorption/m/z
IRO-H stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)
IRC=O stretch (Carboxylic Acid)~1700 cm⁻¹
IRC=C stretch (Aromatic)1450-1600 cm⁻¹
MSMolecular Ion [M]⁺m/z 202
MSFragment [M-COOH]⁺m/z 157
MSFragment [C₇H₅O]⁺ (Benzoyl)m/z 105
MSFragment [C₄H₅N₂]⁺ (Methylpyrazole)m/z 81

Note: The data in this table is a combination of predicted values and data from analogous structures.

Application of Single-Crystal X-ray Diffraction in Determining Molecular Geometry and Packing Arrangements

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can have different physical properties. The study of polymorphism in pyrazolyl benzoic acid analogues is an active area of research. For instance, different polymorphs have been identified for 4-((1H-benzimidazol-1-yl)methyl)benzoic acid, a related heterocyclic benzoic acid. nih.gov The different crystal forms arise from variations in molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking. It is plausible that this compound could also exhibit polymorphism, with different packing arrangements of the molecules in the solid state. The presence of the carboxylic acid group strongly suggests the formation of hydrogen-bonded dimers, which would be a key feature in the crystal packing. The methyl group on the pyrazole ring could also influence the packing by affecting the steric interactions between adjacent molecules. The identification and characterization of potential polymorphs would be crucial for a complete understanding of the solid-state properties of this compound.

Computational Chemistry and Theoretical Investigations of 4 4 Methyl 1h Pyrazol 1 Yl Benzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency, making it well-suited for organic molecules like 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid. DFT calculations are commonly performed using hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), to obtain optimized molecular geometries and electronic properties. researchgate.netreddit.cominpressco.com

These calculations yield a wealth of information regarding the molecule's stability, reactivity, and other physicochemical properties. Key parameters derived from DFT studies include total energy, dipole moment, and atomic charges, which collectively describe the molecule's electronic distribution and polarity. For instance, the Mulliken population analysis can be used to determine the partial charges on each atom, offering insights into local electronic environments and potential sites for chemical reactions. researchgate.net The electronic properties obtained through DFT are crucial for understanding the molecule's behavior in various chemical and biological contexts. researchgate.netnih.gov

Table 1: Key Molecular Properties of Pyrazole (B372694) and Benzoic Acid Derivatives Calculated via DFT

ParameterDescriptionTypical Significance
Total EnergyThe total electronic energy of the molecule in its optimized geometry.Indicates the relative stability of different isomers or conformers.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility, intermolecular interactions, and bulk properties.
Mulliken Atomic ChargesPartial charges assigned to individual atoms in the molecule.Helps identify electron-rich and electron-deficient sites, predicting reactivity.
Vibrational FrequenciesCalculated frequencies corresponding to molecular vibrations (e.g., bond stretching, bending).Allows for the theoretical prediction of IR and Raman spectra for comparison with experimental data.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid; rotation around the single bond connecting the pyrazole and phenyl rings allows for different spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their corresponding energies. bohrium.com Theoretical calculations are essential for mapping the potential energy surface (PES) of the molecule, which helps in identifying the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

For aryl-pyrazole systems, the dihedral angle between the two rings is a critical parameter. acs.org By systematically rotating this bond and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the lowest energy conformer, which is the most likely structure of the molecule in the gas phase or in non-polar solvents. The analysis may show, for example, whether a planar or a twisted conformation is more stable. Understanding the preferred conformation is vital as the molecule's shape dictates how it can interact with other molecules, such as biological receptors. bohrium.com

Frontier Molecular Orbital Theory (HOMO-LUMO) Applications

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. wikipedia.org

The energies of the HOMO and LUMO, and particularly the energy gap between them (ΔE = ELUMO – EHOMO), are fundamental descriptors of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small gap suggests that the molecule is more polarizable and more reactive. researchgate.net These parameters are widely used in drug design to understand how a molecule might interact with a biological target. scirp.orgechemi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed over the benzoic acid moiety, indicating the likely sites for nucleophilic and electrophilic attack, respectively. niscpr.res.innih.gov

Table 2: Representative FMO Parameters for Related Pyrazole and Benzoic Acid Derivatives

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Pyrazole-Hydrazone Derivative (L1)-6.12-1.744.38 nih.gov
Pyrazole-Hydrazone Derivative (L2)-6.91-1.165.75 nih.gov
Triazole-Benzoic Acid Derivative-6.303-2.2434.06 niscpr.res.in

Molecular Electrostatic Potential (MEP) Mapping for Interaction Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.orgdeeporigin.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. niscpr.res.inresearchgate.net Green and yellow represent areas of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, due to their high electronegativity and lone pairs of electrons. niscpr.res.in These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), highlighting its acidic nature and role as a hydrogen bond donor. niscpr.res.in MEP analysis is crucial for predicting non-covalent interactions, which are fundamental to molecular recognition and binding in biological systems. nih.gov

Validation of Theoretical Models Against Experimental Data

A critical step in computational chemistry is the validation of theoretical models by comparing calculated results with experimental data. nih.govresearchgate.net This process ensures that the chosen level of theory and basis set accurately represent the real-world molecule. Common experimental benchmarks for validation include geometric parameters from X-ray crystallography and vibrational frequencies from infrared (IR) and Raman spectroscopy. researchgate.net

For this compound, the calculated bond lengths, bond angles, and dihedral angles from a DFT optimization can be compared to values obtained from a single-crystal X-ray diffraction experiment. nih.gov A small root-mean-square deviation (RMSD) between the theoretical and experimental structures indicates a high level of accuracy for the computational model. nih.govresearchgate.net Similarly, calculated vibrational frequencies can be correlated with experimental IR spectra. derpharmachemica.comacs.org Although theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement, aiding in the assignment of complex spectral bands. nih.govacs.org This validation process builds confidence in the predictive power of the computational model for properties that are difficult or impossible to measure experimentally. iucr.org

Table 3: Illustrative Comparison of Theoretical vs. Experimental Data for a Molecular Structure

ParameterCalculated Value (e.g., B3LYP/6-31G*)Experimental Value (e.g., X-ray/FT-IR)Deviation
C-N Bond Length (Å)1.3811.383-0.14%
C=O Bond Length (Å)1.2441.227+1.38%
C-N-N Bond Angle (°)110.5111.2-0.63%
C=O Stretching Freq. (cm⁻¹) (Scaled)17151710+0.29%
O-H Stretching Freq. (cm⁻¹) (Scaled)31103106+0.13%

*Note: Data presented is hypothetical and for illustrative purposes, based on typical deviations seen in the literature. nih.govresearchgate.net

Coordination Chemistry of 4 4 Methyl 1h Pyrazol 1 Yl Benzoic Acid and Its Derivatives As Ligands

Design and Synthesis of Metal Complexes Featuring Pyrazolyl-Benzoic Acid Ligands

The synthesis of metal complexes with pyrazolyl-benzoic acid ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent or solvent mixture. The choice of reaction conditions, such as temperature, pH, and the molar ratio of metal to ligand, plays a crucial role in determining the final product's dimensionality and structure.

Common synthetic strategies include:

Solvothermal Synthesis: This is a widely employed method where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. This technique often facilitates the formation of crystalline, high-dimensional structures like coordination polymers and MOFs. For instance, the synthesis of novel coordination polymers has been successfully achieved by reacting metal nitrates with ligands like 2,4-bis-(triazol-1-yl)-benzoic acid under solvothermal conditions. nih.gov

Conventional Solution-Based Synthesis: Simple mixing of the ligand and a metal salt in a suitable solvent at room or elevated temperature can yield discrete metal complexes or simple coordination polymers. The product can then be crystallized by slow evaporation of the solvent. For example, new complexes of Co(II), Ni(II), and Cu(II) with 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid have been prepared by refluxing an ethanolic solution of the ligand and the corresponding metal chloride. uobaghdad.edu.iq

The design of these complexes is predicated on the versatile coordination behavior of the pyrazolyl-benzoic acid scaffold. The pyrazole (B372694) group typically coordinates to the metal center through one of its nitrogen atoms, while the carboxylate group can exhibit various bonding modes, including monodentate, bidentate chelate, and bidentate bridging. This flexibility in coordination allows for the construction of polynuclear complexes and extended network structures.

Structural Analysis of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structures of metal complexes. It provides precise information about bond lengths, bond angles, coordination geometries, and intermolecular interactions.

The coordination geometry around a central metal ion is determined by the number of coordinated ligands and the nature of the metal-ligand interactions. Common geometries observed in transition metal complexes include tetrahedral, square planar, and octahedral. bccampus.calibretexts.org For instance, in complexes with related ligands, Co(II) and Ni(II) have been found to adopt distorted octahedral geometries, while some Cu(II) complexes exhibit square planar or distorted octahedral coordination. uobaghdad.edu.iqresearchgate.net

A significant phenomenon observed in certain octahedral complexes, particularly those of Cu(II) (a d⁹ ion), is the Jahn-Teller distortion . libretexts.org This theorem states that any non-linear molecular system in a degenerate electronic state will be unstable and will undergo a distortion to lower its symmetry and remove the degeneracy, thereby lowering its energy. libretexts.org In a six-coordinate Cu(II) complex, this typically results in an elongation or, more rarely, a compression of the axial bonds relative to the equatorial bonds, leading to a tetragonally distorted octahedron. libretexts.orgrsc.orgrsc.orgresearchgate.net

While a perfectly regular octahedral geometry is not expected for six-coordinate Cu(II) complexes, some crystal structures have reported apparently regular octahedra. rsc.orguky.edu This is often attributed to either a dynamic Jahn-Teller effect, where the distortion rapidly oscillates between the three possible axes, or a static disorder, where the distortions are randomly oriented within the crystal lattice. uky.edu An example of this is seen in the hexakis(pyrazole)copper(II) complex, [Cu(pzH)₆]²⁺, where the crystallographic data indicated a regular octahedron, which was accounted for by the presence of either static or dynamic Jahn-Teller effects. uky.edu

The following table summarizes crystallographic data for a related pyrazole-containing compound, illustrating the type of information obtained from X-ray diffraction studies.

Crystal Data and Structure Refinement for Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate nih.gov
ParameterValue
Empirical formulaC₁₃H₁₄N₂O₂
Formula weight230.26
Crystal systemTriclinic
Space groupP-1
a (Å)8.1338 (12)
b (Å)8.1961 (9)
c (Å)10.7933 (11)
α (°)74.013 (9)
β (°)83.308 (10)
γ (°)64.734 (13)
Volume (ų)625.54 (13)

The metal-nitrogen bond distances are indicative of the strength of the interaction. Similarly, the metal-oxygen bond lengths from the carboxylate group provide insight into its coordination mode. In related structures, the coordination of pyrazole derivatives to metal ions occurs through the pyrazole nitrogen and carboxylate oxygen atoms. taylorandfrancis.com

The table below presents selected bond lengths for a coordination polymer featuring a related benzoic acid ligand, illustrating typical metal-ligand bond distances.

Selected Bond Lengths (Å) for [Cd(L)(TPA)₀.₅(H₂O)]·H₂O (where L = 2,4-bis-(triazol-1-yl)-benzoate and TPA = terephthalate) nih.gov
BondLength (Å)
Cd(1)-O(1)2.338(3)
Cd(1)-O(2)#12.292(3)
Cd(1)-O(3)2.288(3)
Cd(1)-O(5)2.381(3)
Cd(1)-N(1)2.332(3)
Cd(1)-N(4)#22.296(3)

Role of Pyrazolyl-Benzoic Acid Ligands in Constructing Functional Coordination Polymers and Metal-Organic Frameworks (MOFs)

Ligands that contain two or more distinct binding sites, such as 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid, are excellent building blocks for the construction of coordination polymers and MOFs. nih.govmdpi.com These materials consist of metal ions or clusters linked together by organic ligands to form extended one-, two-, or three-dimensional networks. mdpi.com

The pyrazole and carboxylate groups on the ligand can bridge between different metal centers, leading to the formation of these extended structures. The geometry of the ligand, including the angle between the pyrazole and benzoate (B1203000) moieties, plays a critical role in directing the topology of the resulting framework. The use of bifunctional pyrazole-carboxylate ligands has been shown to be effective in synthesizing MOFs with specific topologies. mdpi.com For example, 5-(pyrazole-4-yl)isophthalic acid has been used to synthesize an rht-MOF, and a related azo-functionalized ligand has been used to obtain rtl-MOFs with copper and zinc. mdpi.com

The resulting coordination polymers and MOFs can exhibit a range of interesting properties, including porosity, which is important for applications in gas storage and separation, catalysis, and sensing. nih.govresearchgate.net The specific functionalities of the ligand and the nature of the metal ion can be tuned to create materials with desired properties.

Supramolecular Chemistry and Crystal Engineering Involving 4 4 Methyl 1h Pyrazol 1 Yl Benzoic Acid

Hydrogen Bonding Networks in Pyrazolyl-Benzoic Acid Systems

Hydrogen bonds are highly directional and are the most important interactions in the crystal engineering of pyrazolyl-benzoic acid systems. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), while the pyrazole (B372694) ring provides a hydrogen bond acceptor site (the sp²-hybridized nitrogen atom). This multiplicity of donor and acceptor sites allows for the formation of robust and predictable hydrogen-bonding motifs, often referred to as supramolecular synthons.

The most common synthon involving carboxylic acids is the homosynthon, where two carboxylic acid groups form a cyclic dimer via O-H···O hydrogen bonds. In pyrazolyl-benzoic acid systems, however, the presence of the pyrazole nitrogen allows for competition, leading to the formation of heterosynthons, such as O-H···N interactions between the carboxylic acid and the pyrazole ring.

In a closely related compound, 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate, the supramolecular assembly is dictated by a complex network of five independent hydrogen bonds. iucr.org These include two O-H···N type, one O-H···O, one N-H···O, and one N-H···N hydrogen bond, which together link the molecular components into a three-dimensional framework. iucr.org The carboxylic acid group, the amino group, and the water molecule all participate as hydrogen bond donors, while the pyrazole nitrogen, the carboxylate oxygen, and the water oxygen act as acceptors. This illustrates the versatility of pyrazolyl-benzoic acids in forming extensive and stable hydrogen-bonded networks.

DonorAcceptorType of InteractionResulting Motif
Carboxylic Acid (-OH)Carboxylic Acid (C=O)O-H···ODimer (Homosynthon)
Carboxylic Acid (-OH)Pyrazole NitrogenO-H···NChain/Network (Heterosynthon)
Amine (-NH) (if present)Carboxylate OxygenN-H···OInterlinking chains
Amine (-NH) (if present)Pyrazole NitrogenN-H···NInterlinking chains
Water (if present)Various acceptorsO-H···O/NHydrated network

This table illustrates the potential hydrogen bonding interactions in pyrazolyl-benzoic acid systems.

Role of Non-Covalent Interactions (e.g., π-π Stacking) in Crystal Packing

These interactions can occur in various geometries, including face-to-face, parallel-displaced, and edge-to-face (or T-shaped) arrangements. The specific geometry is influenced by the electronic nature of the aromatic rings and the steric constraints imposed by the rest of the molecule. In pyrazole derivatives, π-π stacking has been shown to be a significant structure-directing force, capable of tailoring the crystal packing and influencing the material's properties. nih.gov The interplay between strong hydrogen bonds and weaker π-π stacking interactions is a key element in the crystal engineering of these compounds, allowing for fine-tuning of the solid-state structure. The energy contribution of these non-polar interactions can range from -3 to -6 kJ mol⁻¹, providing substantial stabilization to the crystal lattice. nih.gov

Formation of One-, Two-, and Three-Dimensional Supramolecular Architectures

The ability of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid to form both strong, directional hydrogen bonds and weaker, less directional stacking interactions allows for the construction of supramolecular architectures of varying dimensionality.

One-Dimensional (1D) Architectures: Through the formation of catemeric chains, for instance, via O-H···N hydrogen bonds linking the carboxylic acid of one molecule to the pyrazole nitrogen of the next, 1D chains can be assembled. These chains can then be further organized in the crystal lattice by weaker interactions.

Two-Dimensional (2D) Architectures: If molecules first form hydrogen-bonded dimers via their carboxylic acid groups, these discrete dimers can then be linked into 2D sheets through other interactions, such as C-H···O or π-π stacking between the pyrazole and benzene (B151609) rings of adjacent dimers. An example in a related system shows molecules linked into sheets of alternating ring motifs. iucr.org

Three-Dimensional (3D) Architectures: The combination of multiple, non-parallel hydrogen bonding interactions can lead to the formation of complex 3D frameworks. As seen in the case of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate, the integration of a water molecule into the structure provides additional hydrogen bonding capacity, facilitating the extension of the network into all three dimensions. iucr.org This results in a robust, three-dimensional framework structure held together by a combination of O-H···N, O-H···O, N-H···O, and N-H···N bonds. iucr.org

The final dimensionality of the supramolecular structure is a result of the delicate balance between the various intermolecular forces, the steric demands of the molecule, and the conditions of crystallization.

Predictive Methodologies in Co-crystallization and Supramolecular Assembly

The rational design of co-crystals and supramolecular assemblies relies heavily on the ability to predict the likely interactions between molecules. Several computational methodologies have been developed to aid in this process, saving significant time and resources compared to purely experimental trial-and-error approaches. mdpi.com

Crystal Structure Prediction (CSP): This is a powerful computational tool used to predict possible crystalline solid forms of a molecule. researchgate.net CSP methods generate a multitude of potential crystal packings and rank them based on their calculated lattice energies. This allows researchers to identify the most energetically favorable structures and the likely supramolecular synthons that will be formed.

Knowledge-Based and Energy-Based Methods:

Supramolecular Synthon Approach: This method relies on the identification of complementary functional groups that are known to form robust hydrogen-bonding patterns. By analyzing the hydrogen bond donors and acceptors on the target molecule and potential co-formers, one can predict the most probable synthons.

Molecular Electrostatic Potential Surfaces (MEPs): MEPs are calculated to identify electron-rich and electron-poor regions on a molecule's surface. These surfaces can predict sites for electrostatic interactions, including hydrogen bonding. semanticscholar.org

Hydrogen Bond Propensity (HBP) and Energy (HBE): These informatics-based tools, often using data from the Cambridge Structural Database (CSD), calculate the probability of different hydrogen bonds forming. The HBE method, which compares the energy of hydrogen bonding interactions, has been shown to be highly successful in correctly predicting primary intermolecular interactions in pyrazole-based molecules. semanticscholar.orgacs.org

Thermodynamic Models:

COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents): This method, based on quantum chemistry calculations, can predict the excess enthalpy of mixing between an active pharmaceutical ingredient (API) and a co-former. rsc.org A negative excess enthalpy is a strong indicator of a favorable interaction and a high likelihood of co-crystal formation. mdpi.com

Machine Learning (ML) and Artificial Intelligence (AI): More recently, machine learning models are being developed to predict co-crystallization outcomes. rsc.org These models are trained on large datasets of known co-crystals and non-co-crystals, learning to recognize patterns in molecular descriptors that correlate with successful co-crystal formation.

Predictive MethodPrincipleApplication in Supramolecular Assembly
Crystal Structure Prediction (CSP)Energy minimization of possible crystal packings.Predicts stable polymorphs and co-crystal structures. researchgate.net
Supramolecular SynthonsRecognition of complementary functional groups.Guides the selection of co-formers for desired network structures.
Molecular Electrostatic Potential (MEP)Maps electrostatic potential on the molecular surface.Identifies likely sites for hydrogen bonding and other electrostatic interactions. semanticscholar.org
Hydrogen Bond Propensity/Energy (HBP/HBE)Statistical analysis of known structures/energy calculations.Predicts the most probable hydrogen bonding synthons. semanticscholar.orgacs.org
COSMO-RSCalculation of thermodynamic properties like enthalpy of mixing.Screens for viable co-formers by predicting favorable interactions. rsc.org
Machine Learning (ML)Pattern recognition from large datasets.Predicts the likelihood of co-crystal formation based on molecular features. rsc.org

This table summarizes key predictive methodologies used in co-crystallization and supramolecular assembly.

Advanced Organic Synthesis and Materials Science Applications of 4 4 Methyl 1h Pyrazol 1 Yl Benzoic Acid As a Precursor

Utilization as a Synthetic Building Block for Complex Heterocyclic Systems

The inherent reactivity of the pyrazole (B372694) and benzoic acid functionalities within 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid makes it an exemplary starting material for the synthesis of intricate heterocyclic systems. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.

Research has demonstrated that the carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, which can then participate in cyclization reactions to form fused heterocyclic systems. For instance, derivatives of the core molecule have been utilized in the synthesis of pyrazolo[3,4-b]pyridines and other related fused pyrazole systems, which are of significant interest for their potential therapeutic applications.

Furthermore, the pyrazole ring itself can undergo further functionalization. The carbon atoms of the pyrazole ring can be subjected to electrophilic substitution reactions, allowing for the introduction of additional substituents and the subsequent construction of more complex polycyclic aromatic systems. The versatility of this compound as a building block is a testament to its importance in the field of heterocyclic chemistry.

Scaffold for Derivatization Towards Novel Organic Compounds

The structural framework of this compound serves as an excellent scaffold for chemical derivatization, enabling the generation of libraries of novel organic compounds with diverse functionalities and potential applications. The carboxylic acid group is a primary site for modification, readily undergoing esterification and amidation reactions with a wide array of alcohols and amines, respectively.

A significant body of research has focused on the synthesis of amide derivatives of this compound. By coupling the carboxylic acid with various substituted anilines and other amino compounds, researchers have generated a multitude of novel molecules. These derivatization strategies are often guided by the principles of medicinal chemistry, aiming to explore the structure-activity relationships of the resulting compounds. For example, the introduction of different substituents on the aniline (B41778) ring can modulate the lipophilicity, electronic properties, and steric bulk of the final molecule, thereby influencing its biological activity.

The following table provides a representative, though not exhaustive, list of derivatives that can be synthesized from this compound, highlighting its role as a versatile scaffold.

Derivative TypeR Group (Example)Resulting Compound Name
Ester-CH2CH3 (Ethyl)Ethyl 4-(4-methyl-1H-pyrazol-1-yl)benzoate
Amide-NH-Ph (Anilide)N-phenyl-4-(4-methyl-1H-pyrazol-1-yl)benzamide
Amide-NH-(p-Cl-Ph)N-(4-chlorophenyl)-4-(4-methyl-1H-pyrazol-1-yl)benzamide
Amide-NH-(p-F-Ph)N-(4-fluorophenyl)-4-(4-methyl-1H-pyrazol-1-yl)benzamide

Role in the Synthesis of Precursors for Advanced Materials

Beyond its applications in traditional organic synthesis, this compound is a valuable precursor for the design and synthesis of advanced materials, particularly in the burgeoning field of metal-organic frameworks (MOFs) and coordination polymers. The presence of both a nitrogen-rich heterocyclic ring (pyrazole) and a carboxylate group allows this molecule to act as a versatile organic linker, bridging metal ions to form extended one-, two-, or three-dimensional networks.

The pyrazole nitrogen atoms and the carboxylate oxygen atoms can coordinate to metal centers, leading to the formation of robust and porous frameworks. The specific coordination geometry and the resulting network topology are influenced by factors such as the choice of metal ion, the reaction conditions (temperature, solvent), and the presence of other coordinating ligands. The methyl group on the pyrazole ring can also play a role in tuning the properties of the resulting material by influencing the steric environment around the coordination sites.

The ability to systematically modify the organic linker is a key advantage in the design of functional MOFs. By using derivatives of this compound, researchers can fine-tune the pore size, shape, and chemical environment within the framework. This control is crucial for applications such as gas storage and separation, catalysis, and chemical sensing. For instance, the incorporation of specific functional groups onto the benzoic acid backbone can create active sites for catalysis or enhance the selective adsorption of certain molecules.

The following table illustrates the potential role of this compound and its analogs as linkers in the formation of coordination polymers.

Metal Ion (Example)LinkerResulting Material TypePotential Application
Zn(II)This compoundMetal-Organic Framework (MOF)Gas Storage, Catalysis
Cu(II)This compoundCoordination PolymerLuminescence, Sensing
Cd(II)This compoundMetal-Organic Framework (MOF)Chemical Separation

Exploration of Structure-Property Relationships in Synthesized Derivatives

A critical aspect of the research surrounding this compound involves the systematic exploration of structure-property relationships in its synthesized derivatives. By correlating the molecular structure of these compounds with their observed physical, chemical, and biological properties, scientists can gain valuable insights for the rational design of new molecules with desired functionalities.

In the context of medicinal chemistry, structure-activity relationship (SAR) studies are paramount. For derivatives of this compound, researchers have investigated how modifications to different parts of the molecule impact its biological activity. For example, in the development of antibacterial agents, the nature and position of substituents on the phenyl ring of an amide derivative can significantly influence the compound's potency and spectrum of activity. The presence of electron-withdrawing or electron-donating groups, as well as the size and lipophilicity of the substituent, can all play a crucial role.

Through these systematic investigations, a deeper understanding of the intricate interplay between molecular structure and macroscopic properties is achieved, paving the way for the development of new and improved organic compounds and advanced materials based on the versatile this compound scaffold.

Conclusion and Future Research Perspectives

Summary of Current Academic Contributions

The primary academic contributions of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid and its close derivatives are predominantly situated within the domain of medicinal chemistry. The pyrazole (B372694) nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. nih.govpharmajournal.net Research has specifically highlighted the potential of pyrazole-benzoic acid scaffolds in the development of new therapeutic agents.

Studies have demonstrated that derivatives of this compound can act as potent antibacterial agents. For instance, related structures have been synthesized and shown to be effective against various bacterial strains, including drug-resistant variants like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com The benzoic acid group provides a crucial handle for modifying the molecule's solubility and for introducing further functional groups to modulate biological activity and pharmacokinetic properties. The core structure is recognized as a "privileged scaffold" in drug discovery, meaning it can be used to build libraries of compounds that can interact with a variety of biological targets. nih.govontosight.ai

Emerging Research Avenues in Synthetic Methodologies

While established synthetic routes to this compound exist, future research is expected to focus on the development of more efficient, sustainable, and versatile synthetic methodologies. numberanalytics.com Emerging trends in organic synthesis, such as the use of microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis, offer the potential to significantly reduce reaction times and improve yields. mdpi.comias.ac.in

Future synthetic explorations could concentrate on the following areas:

Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents, reduce waste generation, and employ catalytic rather than stoichiometric reagents is a key future direction. ias.ac.in This includes exploring one-pot, multicomponent reactions (MCRs) to construct the pyrazole-benzoic acid core in a single, efficient step. mdpi.com

Late-Stage Functionalization: Methodologies that allow for the selective modification of the this compound scaffold at a late stage in the synthesis are highly desirable. This would enable the rapid generation of diverse analogues for biological screening without the need to re-synthesize the entire molecule from scratch.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of scalability, safety, and process control for the synthesis of this compound and its derivatives.

Future Directions in Structural and Theoretical Studies

A deeper understanding of the structural and electronic properties of this compound is crucial for its rational application in materials science and medicinal chemistry. While some computational studies have been performed on related pyrazole derivatives, a dedicated and in-depth investigation of this specific molecule is a promising avenue for future research. nih.govallsubjectjournal.com

Key future directions include:

Single-Crystal X-ray Diffraction: Obtaining a high-resolution crystal structure of this compound would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Advanced Computational Modeling: The use of Density Functional Theory (DFT) and other computational methods can provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties. nih.gov Such studies can help in predicting its behavior as a ligand in coordination complexes and its interaction with biological targets.

Conformational Analysis: A thorough investigation of the rotational barriers and conformational preferences of the bond linking the pyrazole and phenyl rings will be important for understanding its three-dimensional shape and how it interacts with other molecules.

Potential for Novel Coordination Complexes and Supramolecular Materials

The structure of this compound, featuring both a nitrogen-rich pyrazole ring and a carboxylic acid group, makes it an excellent candidate as a ligand for the construction of coordination complexes and supramolecular materials. rsc.orgresearchgate.net Pyrazole-based ligands are widely used in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. researchgate.netnih.gov

Future research in this area could focus on:

Synthesis of Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal ions or clusters, potentially forming porous MOFs. These materials have applications in gas storage, catalysis, and separation.

Development of Novel Catalysts: Coordination complexes of this ligand with transition metals such as cobalt, ruthenium, or palladium could exhibit interesting catalytic properties for various organic transformations. nih.govnih.gov

Luminescent Materials: The aromatic nature of the pyrazole and benzene (B151609) rings suggests that its coordination complexes could possess interesting photophysical properties, making them candidates for applications in sensors or light-emitting devices. researchgate.net

Prospects in Advanced Organic Synthesis

Beyond its direct applications, this compound is a valuable building block for the synthesis of more complex organic molecules. doaj.org The presence of multiple functional groups and aromatic rings provides several points for further chemical modification.

Future prospects in this area include:

Scaffold for Complex Natural Product Synthesis: The rigid structure of the pyrazole-phenyl core could serve as a starting point for the total synthesis of complex natural products.

Development of Functional Polymers: The benzoic acid moiety can be used for polymerization reactions, leading to the creation of novel polymers with integrated pyrazole units. These materials could have unique thermal, electronic, or mechanical properties.

Combinatorial Chemistry: The compound is an ideal starting material for the creation of combinatorial libraries of diverse molecules for high-throughput screening in drug discovery and materials science. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid, and what experimental conditions are critical for high yields?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, substituted pyrazole derivatives can be formed by reacting ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid group . Key variables include reaction temperature (often 65–80°C), solvent choice (ethanol or DMF), and catalyst selection (e.g., acetic acid for cyclization). Post-synthesis purification via recrystallization (using methanol or ethanol) is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks (e.g., planar benzoic acid and pyrazole rings with dihedral angles <10°) .
  • FT-IR Spectroscopy : Identifies functional groups, such as the carboxylic acid O–H stretch (~3400 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
  • NMR : <sup>1</sup>H NMR confirms substituent positions (e.g., methyl protons at δ ~2.5 ppm and aromatic protons at δ ~7.5–8.5 ppm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be applied to predict the reactivity or intermolecular interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can optimize molecular geometry and predict electrostatic potential maps, aiding in understanding hydrogen-bonding propensity or π-π stacking interactions. For instance, studies on similar pyrazole-carboxylic acids reveal intramolecular H-bonding between the carboxylic acid and pyrazole nitrogen, stabilizing the planar structure . These models guide experimental design for co-crystal formation or ligand-protein docking studies.

Q. What strategies resolve contradictions in spectral data or crystallographic refinements for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR/IR peaks or XRD refinement residuals (e.g., high Rint values) may arise from polymorphism or solvent inclusion. Mitigation steps include:

  • Dynamic NMR : Resolves tautomerism or conformational exchange in solution .
  • Twinned Data Refinement : Use SHELXL or Olex2 with HKLF5 format to handle twinning in XRD data .
  • Thermogravimetric Analysis (TGA) : Confirms solvent retention in crystals .

Q. How can reaction conditions be optimized to improve regioselectivity in pyrazole-ring substitution?

  • Methodological Answer : Regioselectivity in pyrazole substitution is influenced by:

  • Electrophilic directing groups : Electron-withdrawing substituents (e.g., –COOH) direct reactions to the para position of the pyrazole .
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution at specific sites .
  • Temperature control : Lower temperatures (<50°C) favor kinetic products, while higher temperatures favor thermodynamic control .

Q. What are the structure-activity relationships (SAR) for antimicrobial derivatives of this compound?

  • Methodological Answer : In hydrazone derivatives, the antimicrobial activity correlates with:

  • Substituent position : 2,4-Difluorophenyl groups enhance activity against Gram-positive bacteria (e.g., S. aureus) due to increased lipophilicity and membrane penetration .
  • Chelation potential : The pyrazole nitrogen and carboxylic acid groups may chelate metal ions critical for microbial enzymes .
  • Hydrogen-bond donors : Carboxylic acid groups improve binding to bacterial targets (e.g., dihydrofolate reductase) .

Methodological Design Considerations

Q. How to design a derivative library for high-throughput screening in proteomics or enzyme inhibition studies?

  • Methodological Answer :

  • Scaffold diversification : Introduce substituents at the pyrazole 3- and 5-positions or the benzoic acid para position (e.g., –OCH₃, –Cl) .
  • Linker modifications : Replace the methylene bridge with ester or amide groups to alter solubility and bioavailability .
  • Screening assays : Use fluorescence polarization for binding affinity measurements or MALDI-TOF for protein interaction profiling .

Q. What experimental protocols mitigate decomposition during storage or handling?

  • Methodological Answer :

  • Storage conditions : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the pyrazole ring .
  • Lyophilization : Enhances stability of hydrazone derivatives by removing hydrolytic water .
  • pH control : Maintain solutions at pH 5–7 to avoid decarboxylation of the benzoic acid group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.